

AV5124: A Technical Deep Dive for Pandemic Influenza Preparedness

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Compound of Interest

Compound Name: AV5124

Cat. No.: B15568406

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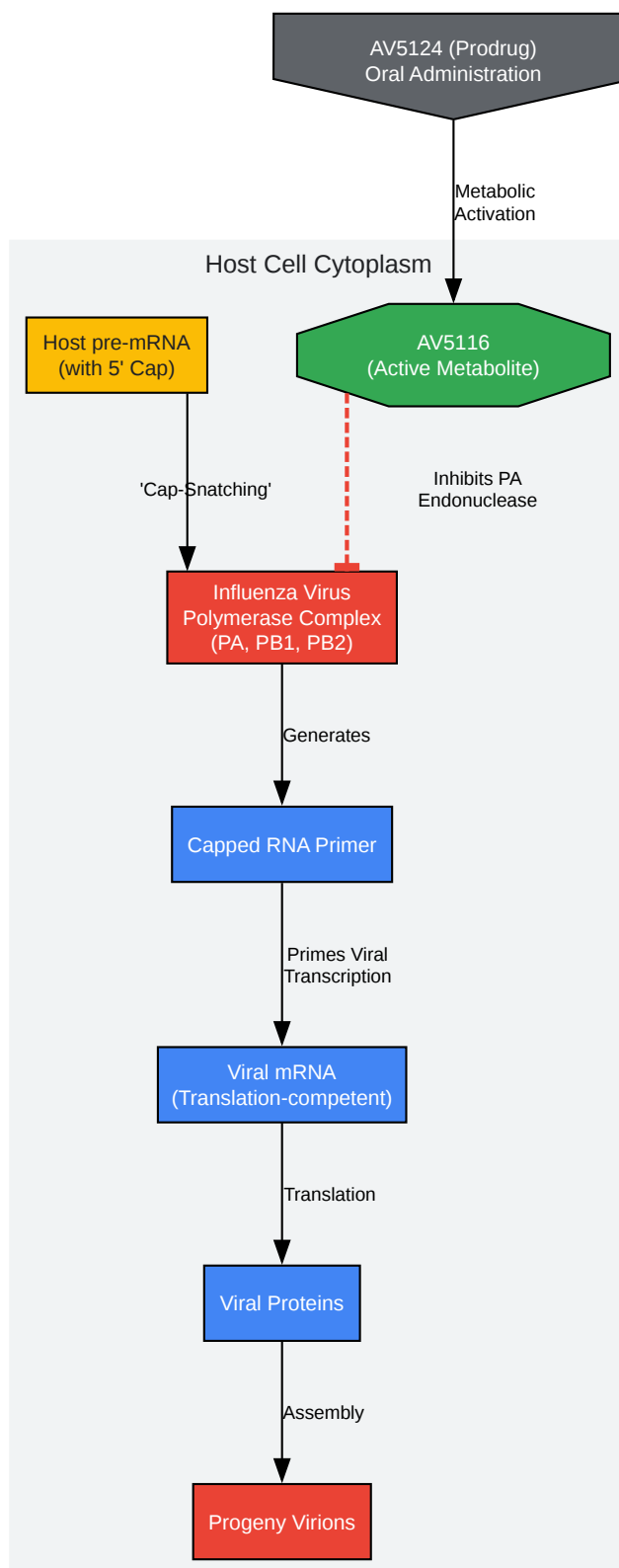
For Researchers, Scientists, and Drug Development Professionals

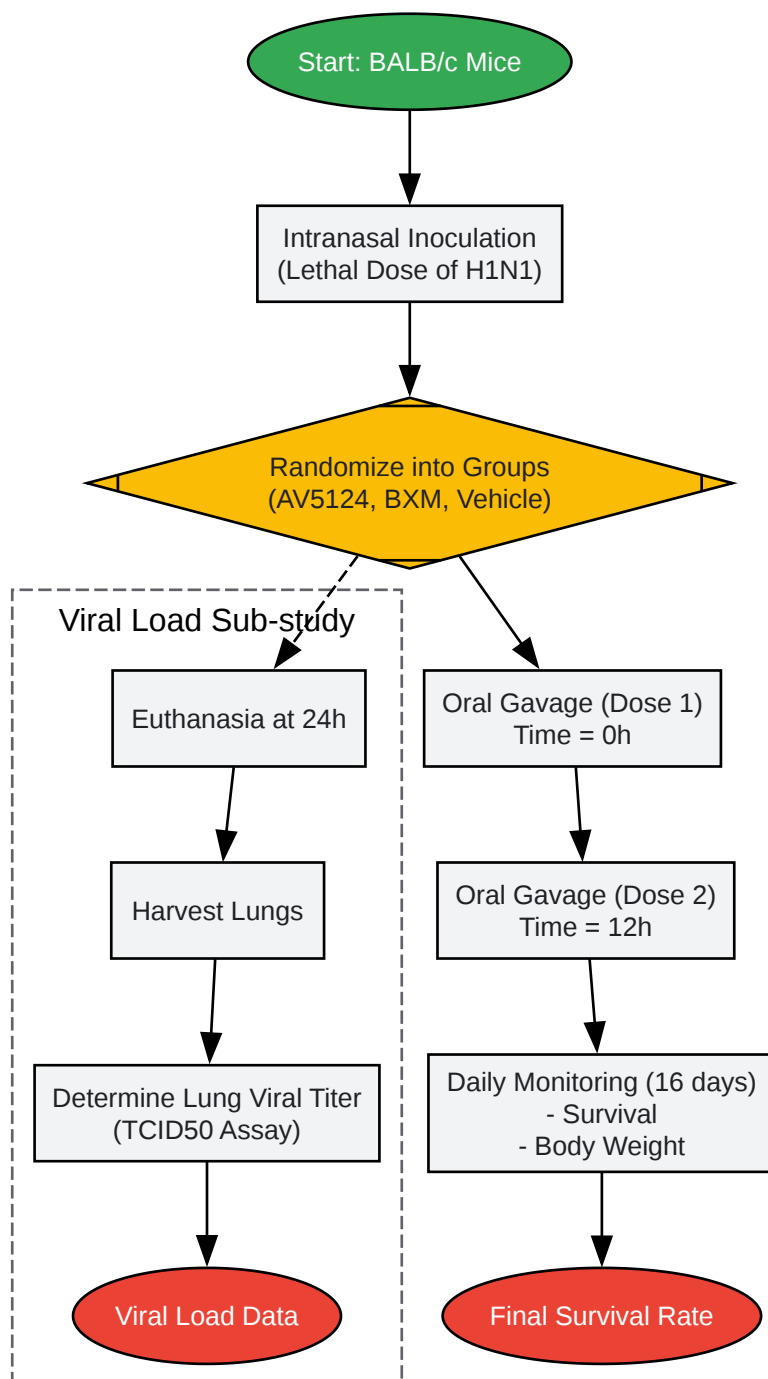
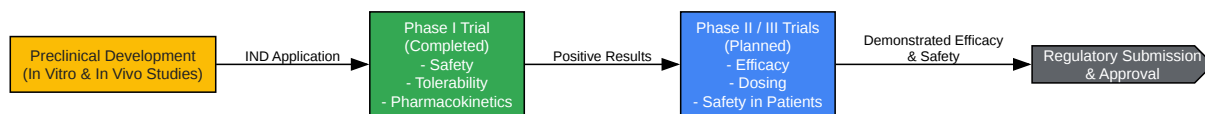
Executive Summary

In the ongoing effort to bolster pandemic influenza preparedness, novel antiviral agents with broad efficacy and high barriers to resistance are critical. **AV5124**, a prodrug of the active metabolite AV5116, has emerged as a promising candidate. It is an orally bioavailable inhibitor of the influenza virus cap-dependent endonuclease (CEN), a mechanism distinct from neuraminidase inhibitors.[1][2][3] Preclinical data have demonstrated its potent activity against a wide range of influenza A and B viruses, including strains resistant to existing therapies like oseltamivir and baloxavir marboxil.[4][5] Furthermore, early clinical evaluation has indicated a favorable safety and tolerability profile.[6][7] This document provides a comprehensive technical overview of **AV5124**, summarizing key data, experimental protocols, and its mechanism of action to inform the research and drug development community.

Mechanism of Action

AV5124's active metabolite, AV5116, targets the highly conserved cap-dependent endonuclease (CEN) enzyme located in the polymerase acidic (PA) subunit of the influenza virus RNA polymerase complex.[4][8] The CEN enzyme is essential for the "cap-snatching" process, whereby the virus cleaves the 5' caps from host pre-mRNAs to prime its own viral mRNA synthesis. By inhibiting this crucial step, AV5116 effectively halts viral gene transcription and replication.[4] This direct antiviral mechanism is potent against both influenza A and B viruses.[7]





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